N-(6-Chlorohexyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Chlorohexyl)-2-hydroxybenzamide is an organic compound that features a benzamide core with a 6-chlorohexyl substituent and a hydroxyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chlorohexyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 6-chlorohexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The process can be summarized as follows:
Esterification: 2-hydroxybenzoic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.
Amidation: The methyl ester is then reacted with 6-chlorohexylamine in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chlorohexyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.
Reduction: Formation of N-(6-aminohexyl)-2-hydroxybenzamide.
Substitution: Formation of N-(6-substituted hexyl)-2-hydroxybenzamide derivatives.
Scientific Research Applications
N-(6-Chlorohexyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-Chlorohexyl)-2-hydroxybenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chlorohexyl group can enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chlorohexyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
N-(6-Bromohexyl)-2-hydroxybenzamide: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
N-(6-Chlorohexyl)-2-hydroxybenzamide is unique due to the presence of both a hydroxyl group and a chlorohexyl group, which can impart distinct chemical and biological properties. The hydroxyl group can participate in hydrogen bonding, while the chlorohexyl group can enhance lipophilicity and reactivity.
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-(6-chlorohexyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H18ClNO2/c14-9-5-1-2-6-10-15-13(17)11-7-3-4-8-12(11)16/h3-4,7-8,16H,1-2,5-6,9-10H2,(H,15,17) |
InChI Key |
YBWCFOGOTJLHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.